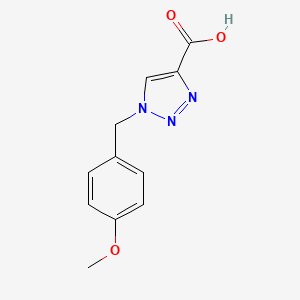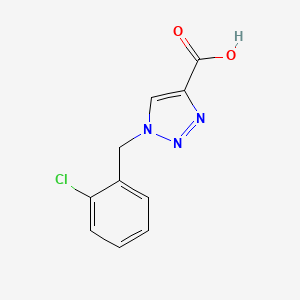
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a carboxylic acid group and an o-chlorobenzyl group, which is a benzene ring substituted with a chlorine atom at the ortho position.
准备方法
The synthesis of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of o-chlorobenzyl azide with propiolic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds through the formation of a 1,2,3-triazole ring via a Huisgen cycloaddition mechanism. The reaction conditions typically involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and the reaction is carried out in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The chlorine atom in the o-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts in the presence of a base like sodium hydroxide (NaOH).
科学研究应用
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving triazole derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt biological pathways and lead to the desired therapeutic effects. The o-chlorobenzyl group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy.
相似化合物的比较
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(p-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the chlorine atom at the para position, which can affect its reactivity and binding properties.
1-(o-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical and biological properties.
1-(o-chlorobenzyl)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group, which can affect its solubility and reactivity.
The uniqueness of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H8ClN3O2 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) |
InChI 键 |
TVDRLUFPNNVBEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
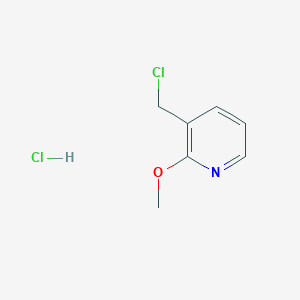
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
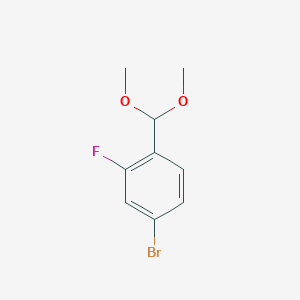
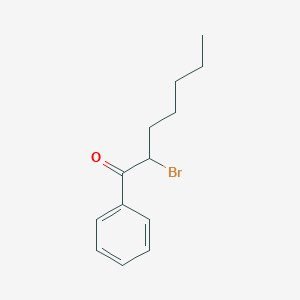
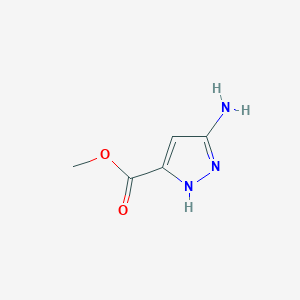
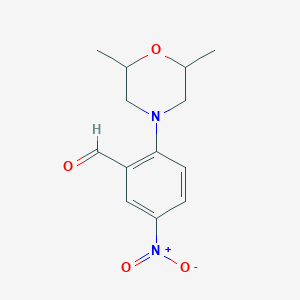
![[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)

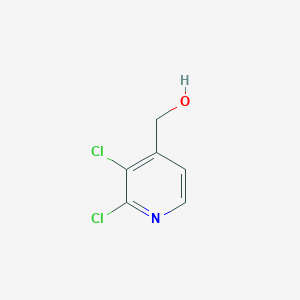
![1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole](/img/structure/B1369906.png)

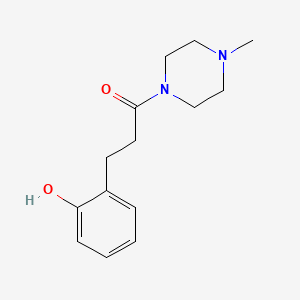
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
